Ácido 4-(bromometil)fenilacético

Descripción general

Descripción

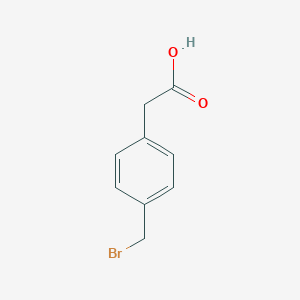

4-(Bromomethyl)phenylacetic acid: is an organic compound with the molecular formula C9H9BrO2 . It is a derivative of phenylacetic acid, where a bromomethyl group is attached to the para position of the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Pharmaceutical Compounds

4-(Bromomethyl)phenylacetic acid is a crucial intermediate in the synthesis of several pharmaceutical agents. It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. For instance, it has been used in the synthesis of selective COX-2 inhibitors, which are important for treating pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs .

Drug Delivery Systems

The compound's unique structural properties allow it to be utilized in formulating advanced drug delivery systems. These systems enhance the bioavailability of therapeutic agents, making treatments more effective. Its ability to modify the release profiles of drugs makes it a valuable component in pharmaceutical formulations aimed at improving patient outcomes .

Biochemical Research

Enzyme Interaction Studies

In biochemical research, 4-(Bromomethyl)phenylacetic acid is employed in assays to study enzyme interactions and metabolic pathways. This application provides insights into cellular processes and helps researchers understand disease mechanisms at a molecular level. It serves as a substrate or inhibitor in various enzymatic reactions, allowing for detailed kinetic studies .

Material Science

Development of Advanced Materials

The compound is also significant in material science, where it is used to develop advanced materials such as polymers and coatings. Its chemical properties enable the creation of materials with specific functionalities, which are essential for applications requiring enhanced performance characteristics .

Organic Synthesis

Reagent in Organic Chemistry

As a reagent, 4-(Bromomethyl)phenylacetic acid facilitates the synthesis of complex organic molecules. It is instrumental in various organic transformations, allowing chemists to construct intricate molecular architectures efficiently. This capability makes it a staple in synthetic organic chemistry laboratories .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceutical | Synthesis of anti-inflammatory drugs; drug delivery systems |

| Biochemical Research | Enzyme interaction studies; metabolic pathway analysis |

| Material Science | Development of advanced materials (polymers and coatings) |

| Organic Synthesis | Reagent for synthesizing complex organic molecules |

Case Studies

-

Anti-inflammatory Drug Development

A study highlighted the use of 4-(Bromomethyl)phenylacetic acid as an intermediate for synthesizing imrecoxib, a selective COX-2 inhibitor. The research demonstrated its efficacy in reducing inflammation while minimizing gastrointestinal side effects compared to traditional NSAIDs . -

Biochemical Assays

In another case, researchers utilized this compound to investigate enzyme kinetics related to serine proteases. The findings contributed to understanding cancer biology and potential therapeutic targets for drug development . -

Material Development

Research involving the incorporation of 4-(Bromomethyl)phenylacetic acid into polymer matrices showed enhanced mechanical properties and thermal stability, paving the way for new applications in coatings and composite materials .

Mecanismo De Acción

Target of Action

It has been used as a precursor for the synthesis of serine protease inhibitors . Serine proteases are enzymes that cleave peptide bonds in proteins and play a crucial role in various biological processes.

Mode of Action

It’s known that it can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromomethyl group in the compound can undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond . This is followed by transmetalation, where an organoboron reagent transfers an organic group to the palladium .

Result of Action

It has been used in the synthesis of a novel crown ether receptor and 4-(acetoxymethyl)phenylacetic acid . Crown ethers are known for their ability to bind certain cations, often potassium ions, which could potentially alter cellular function.

Action Environment

The action, efficacy, and stability of 4-(Bromomethyl)phenylacetic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions it participates in are known to be exceptionally mild and tolerant of various functional groups . .

Análisis Bioquímico

Biochemical Properties

It is known to be used as a precursor for serine protease inhibitor . This suggests that it may interact with enzymes such as serine proteases, potentially influencing their activity.

Molecular Mechanism

It is known to be used in the synthesis of a novel crown ether receptor , suggesting it may interact with other molecules through its bromomethyl and phenylacetic acid groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)phenylacetic acid can be synthesized through the bromination of phenylacetic acid. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is typically carried out in a solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: In an industrial setting, the synthesis of 4-(Bromomethyl)phenylacetic acid may involve the use of bromine and mercuric oxide to achieve bromination. The reaction mixture is then subjected to fractional crystallization to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Bromomethyl)phenylacetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The bromomethyl group can be oxidized to form a carboxylic acid.

Reduction Reactions: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions:

Substitution: Reagents like or in polar solvents.

Oxidation: Reagents like or .

Reduction: Reagents like lithium aluminum hydride or sodium borohydride .

Major Products:

Substitution: Formation of compounds like or .

Oxidation: Formation of .

Reduction: Formation of 4-methylphenylacetic acid .

Comparación Con Compuestos Similares

- 4-Bromophenylacetic acid

- 4-(Hydroxymethyl)phenylacetic acid

- 4-(Methyl)phenylacetic acid

- 4-(Chloromethyl)phenylacetic acid

Comparison: 4-(Bromomethyl)phenylacetic acid is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. For example, 4-(Hydroxymethyl)phenylacetic acid has a hydroxyl group instead of a bromomethyl group, making it less reactive in nucleophilic substitution reactions. Similarly, 4-(Chloromethyl)phenylacetic acid has a chloromethyl group, which is less reactive than the bromomethyl group due to the lower leaving group ability of chlorine compared to bromine .

Actividad Biológica

4-(Bromomethyl)phenylacetic acid is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C9H10BrO2

- Molecular Weight : 231.08 g/mol

- CAS Number : 13737-36-5

Research indicates that 4-(Bromomethyl)phenylacetic acid may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : It has been noted for its potential to inhibit certain proteases, which are critical in various biological processes.

- Interaction with Cellular Targets : Studies have shown that this compound can bind to specific proteins, affecting their stability and function, which may lead to altered cellular responses.

Anti-inflammatory Effects

One of the notable activities of 4-(Bromomethyl)phenylacetic acid is its anti-inflammatory properties . In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in cultured cells. This suggests a potential role in managing inflammatory diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of 4-(Bromomethyl)phenylacetic acid indicate effectiveness against various bacterial strains. The compound's structure may contribute to its ability to disrupt bacterial cell membranes.

Study on Enzyme Inhibition

In a study focusing on the inhibition of serine proteases, 4-(Bromomethyl)phenylacetic acid was synthesized and tested against several proteases. Results indicated that it acted as a selective inhibitor, demonstrating significant inhibitory activity at low concentrations (IC50 values ranging from 0.5 to 2 µM) .

Anti-inflammatory Research

Another study explored the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with 4-(Bromomethyl)phenylacetic acid resulted in a dose-dependent decrease in TNF-alpha and IL-6 production, highlighting its potential as an anti-inflammatory agent .

Data Tables

Propiedades

IUPAC Name |

2-[4-(bromomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOCCXZFEJGHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403874 | |

| Record name | 4-(Bromomethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13737-36-5 | |

| Record name | 4-(Bromomethyl)phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13737-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 4-(bromomethyl)phenylacetic acid in the synthesis of the β-endorphin analog described in the research?

A: The research utilizes 4-(bromomethyl)phenylacetic acid as a linker molecule in solid-phase peptide synthesis. It facilitates the attachment of the growing peptide chain to a solid support (resin) through a process known as phenylacetamidomethyl (Pam) linkage. This specific linkage is advantageous as it allows for the eventual cleavage of the synthesized peptide from the resin under relatively mild conditions, preserving the integrity of the peptide structure. []

Q2: Can you elaborate on the reaction between 4-(bromomethyl)phenylacetic acid and other components during the synthesis process?

A: In this specific synthesis, 4-(bromomethyl)phenylacetic acid is first reacted with the cesium salt of Boc-Glu(Bzl)-OH (Boc = tert-butoxycarbonyl; Bzl = benzyl). This reaction forms an ester linkage between the carboxylic acid group of Boc-Glu(Bzl)-OH and the acetic acid moiety of 4-(bromomethyl)phenylacetic acid. The resulting compound, Boc-Glu(Bzl)-4-(oxymethyl)-phenylacetic acid, is then coupled to an aminomethyl resin. The bromomethyl group of the linker molecule reacts with the amine group on the resin, forming a stable covalent bond and anchoring the first amino acid of the peptide chain to the solid support. This sets the stage for the sequential addition of subsequent amino acids, ultimately leading to the complete peptide sequence. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.